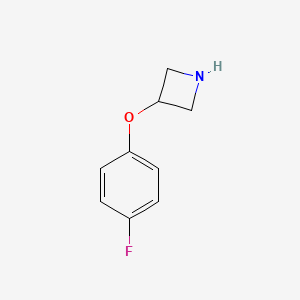

3-(4-Fluorophenoxy)azetidine

Descripción

Significance of Four-Membered Heterocycles in Drug Discovery and Development

Four-membered heterocycles, particularly azetidines, are increasingly recognized as crucial structural motifs in modern drug discovery and development. nih.govsciencedaily.com Azetidines are the smallest nitrogen-containing saturated heterocycles that possess a favorable balance of reasonable chemical stability and significant molecular rigidity. pharmablock.comenamine.net This conformational constraint is a valuable attribute in drug design, as it can lead to higher binding affinity for biological targets by reducing the entropic penalty upon binding. enamine.net The predefined spatial orientation of molecular fragments attached to a rigid azetidine (B1206935) scaffold allows for more precise and reproducible interactions with target proteins. enamine.net

The Role of Fluorine in Modulating Pharmacological Properties of Azetidine Scaffolds

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. When applied to azetidine scaffolds, fluorination can profoundly influence their physicochemical and pharmacological properties. vulcanchem.com Fluorinated heterocycles are considered important scaffolds due to the unique effects of fluorine, which include enhanced metabolic stability, improved binding interactions, and modulation of lipophilicity and conformation. vulcanchem.comugent.be

One of the primary benefits of adding fluorine is the enhancement of metabolic stability. vulcanchem.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the metabolic pathway can be effectively blocked. vulcanchem.com Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and permeability across biological membranes. vulcanchem.com

Fluorine substitution can also lead to improved binding affinity for a target protein. vulcanchem.com Despite its high electronegativity, the van der Waals radius of fluorine is similar to that of a hydrogen atom, allowing it to be substituted with minimal steric perturbation. The polarized C-F bond can participate in favorable dipole-dipole interactions and sometimes hydrogen-bond-like interactions within a protein's binding pocket. vulcanchem.com The introduction of fluorine can also influence the molecule's preferred conformation, locking it into a shape that is more complementary to the target's binding site. vulcanchem.com The combination of the rigid azetidine ring with the unique electronic properties of fluorine makes fluorinated azetidine derivatives powerful building blocks in the design of novel therapeutics. ugent.be

Overview of 3-(4-Fluorophenoxy)azetidine as a Key Scaffold for Research

This compound is a specific chemical compound that serves as a valuable building block and key scaffold in medicinal chemistry research. It incorporates the foundational four-membered azetidine ring, substituted at the 3-position with a phenoxy group that is itself substituted with a fluorine atom at the 4-position. This structure combines the beneficial properties of the rigid azetidine core with the metabolic and electronic advantages conferred by the fluorine atom.

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. For example, it can be prepared through the reaction of a protected 3-hydroxyazetidine with 4-fluorophenol (B42351). Another common route is the coupling of an azetidine precursor with an appropriate aryl halide under basic conditions.

As a research tool, this compound is utilized in the synthesis of more complex molecules for biological screening. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of 3-phenoxyazetidine (B1367254) have been investigated for various potential therapeutic applications, including as antiviral and antitumor agents. The 4-fluoro substituent is particularly important for enhancing metabolic stability and modulating receptor binding affinity. vulcanchem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C9H10FNO | sigmaaldrich.com |

| Molecular Weight | 167.18 g/mol | |

| Boiling Point | 256 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid-Liquid Mixture | sigmaaldrich.com |

| CAS Number | 702628-84-0 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613695 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702628-84-0 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenoxy Azetidine and Its Analogs

Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The inherent ring strain of the azetidine core presents unique challenges and opportunities in its synthesis. caltech.edu A variety of strategies have been developed to construct this four-membered ring, ranging from classical cyclization reactions to more modern cycloaddition and ring manipulation techniques.

Cyclization Approaches for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. A common and effective method is the cyclization of γ-amino alcohols or their derivatives. thieme-connect.de In this approach, a 1,3-amino alcohol is treated with a reagent to activate the hydroxyl group, facilitating its displacement by the amine nucleophile.

A notable example is the use of the Mitsunobu reaction, which allows for the intramolecular cyclization of N-protected γ-amino alcohols under mild conditions. For instance, treatment of a suitable γ-amino alcohol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can furnish the corresponding azetidine. rsc.orgtandfonline.com This method has been successfully applied in the synthesis of highly functionalized azetidines, including precursors to biologically active molecules. rsc.org The reaction proceeds with inversion of configuration at the alcohol carbon, a key feature for stereocontrolled synthesis.

Another powerful cyclization strategy involves the treatment of γ-amino alcohols with thionyl chloride to generate regioisomeric β-amino chlorides, which can then be cyclized under basic conditions to afford the azetidine ring. arkat-usa.org The regioselectivity of the chlorination step can often be controlled by thermodynamic equilibration to favor the desired isomer for cyclization. arkat-usa.org

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been reported for the efficient cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines. acs.org

Table 1: Selected Cyclization Approaches for Azetidine Synthesis

| Precursor Type | Reagents and Conditions | Key Features |

|---|---|---|

| γ-Amino alcohol | PPh₃, DEAD/DIAD (Mitsunobu reaction) | Mild conditions, inversion of stereochemistry. rsc.org |

| γ-Amino alcohol | SOCl₂, then base | Formation of β-amino chloride intermediate. arkat-usa.org |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Efficient for cis-substituted azetidines. acs.org |

| Homoallyl amine | Iodine | Diastereoselective 4-exo-trig cyclization. nih.gov |

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine scaffold. The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for constructing the four-membered ring. rsc.orgresearchgate.net However, this reaction has historically been challenging due to competing photochemical pathways of the imine component. springernature.com

Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome these limitations. nih.govresearchgate.net For example, iridium photocatalysts can be used to promote the [2+2] cycloaddition of oximes with alkenes, providing access to highly functionalized azetidines under mild conditions. nih.govchemrxiv.org This strategy has been successfully applied to both intramolecular and intermolecular reactions. springernature.comnih.gov

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is another versatile method for preparing azetidin-2-ones (β-lactams), which can subsequently be reduced to azetidines. researchgate.netmdpi.com This reaction allows for the construction of a wide variety of substituted β-lactams.

Table 2: Cycloaddition Strategies for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aza Paternò-Büchi | Imine + Alkene | Visible light, Ir photocatalyst | Azetidine |

| Staudinger Synthesis | Ketene + Imine | Typically base-mediated | Azetidin-2-one |

Ring Expansion and Contraction Methodologies for Azetidine Scaffolds

Ring expansion of smaller heterocycles, particularly aziridines, provides an elegant route to azetidines. One-carbon ring expansion of aziridines can be achieved through various methods, including those involving carbene transfer. nih.govacs.org Biocatalytic approaches using engineered "carbene transferase" enzymes have shown remarkable enantioselectivity in the nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement of aziridinium (B1262131) ylides to form chiral azetidines. nih.govchemrxiv.org

Chemical methods for ring expansion often utilize rhodium-catalyzed reactions of aziridines with diazo compounds. A [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been reported to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Conversely, ring contraction methodologies are less common for azetidine synthesis but can be conceptually considered.

Reductive Transformations of Azetidin-2-ones to Azetidines

The reduction of readily available azetidin-2-ones (β-lactams) is a widely used and practical method for the synthesis of azetidines. acs.orgwikipedia.org A variety of reducing agents can be employed for this transformation.

Hydroalanes, such as those generated from lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃), are particularly effective for the reduction of N-substituted azetidin-2-ones to the corresponding azetidines. wikipedia.org Diborane (B₂H₆) in tetrahydrofuran (B95107) (THF) is also a common and efficient reagent for this purpose. acs.org It is important to note that the choice of reducing agent can be critical, as some reagents may lead to ring cleavage products. rsc.org For example, the use of LiAlH₄ alone can sometimes result in the formation of γ-amino alcohols. rsc.org

Table 3: Common Reagents for the Reduction of Azetidin-2-ones

| Reagent | Typical Conditions | Notes |

|---|---|---|

| LiAlH₄/AlCl₃ | Ether | Effective for N-substituted β-lactams. wikipedia.org |

| Diborane (B₂H₆) | THF | Good yields, generally retains stereochemistry. acs.org |

| DIBAL-H | - | Can be chemoselective. rsc.org |

Formation of the Fluorophenoxy Moiety in Azetidine Derivatives

The introduction of the 4-fluorophenoxy group at the 3-position of the azetidine ring is typically achieved through a nucleophilic substitution reaction. The most common approach involves the reaction of a 3-hydroxyazetidine precursor with 4-fluorophenol (B42351).

This transformation can be accomplished under various conditions. A classical method involves the activation of the 3-hydroxyazetidine, for example, by converting the hydroxyl group into a better leaving group such as a mesylate or tosylate, followed by displacement with the sodium or potassium salt of 4-fluorophenol.

Alternatively, the Mitsunobu reaction provides a one-pot procedure for the direct coupling of 3-hydroxyazetidine with 4-fluorophenol. This reaction, utilizing reagents like DEAD and PPh₃, proceeds with inversion of configuration at the C3 position of the azetidine ring, which is a crucial consideration in stereoselective syntheses.

Another strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which can be adapted for the formation of the C-O bond between an aryl halide (e.g., 1-fluoro-4-iodobenzene) and 3-hydroxyazetidine. While more commonly used for C-N bond formation, this methodology can be applied to ether synthesis.

The synthesis of 3-(4-Fluorophenoxy)azetidine itself often starts from N-protected 3-hydroxyazetidine. For example, N-diphenylmethyl-3-hydroxyazetidine can be reacted with 4-fluorophenol under appropriate conditions, followed by deprotection of the nitrogen to yield the final product.

Stereoselective Synthesis Approaches for this compound Analogs

The biological activity of azetidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for analogs of this compound is of paramount importance.

Enantioselective synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, starting from an enantiomerically pure γ-amino alcohol, the azetidine ring can be constructed with retention of stereochemical integrity, depending on the chosen cyclization method. As mentioned earlier, the Mitsunobu reaction proceeds with inversion of configuration, allowing for predictable stereochemical outcomes. rsc.org

Diastereoselective synthesis of substituted azetidines can be controlled by the substrate or by the reagents used. For example, iodine-mediated cyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Similarly, the reduction of C3-functionalized azetidin-2-ones can proceed with high diastereoselectivity, providing access to specific trans- or cis-azetidine isomers. rsc.org

The use of chiral catalysts in cycloaddition reactions is a powerful strategy for enantioselective azetidine synthesis. For example, copper-catalyzed asymmetric [3+1] cycloaddition of enoldiazoacetates with aza-ylides has been used to prepare chiral azetines, which are precursors to chiral azetidines. researchgate.net More recently, a copper-catalyzed enantioselective boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. acs.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of azetidines. For example, proline-based catalysts have been used in the [2+2] annulation of aldehydes and aldimines to produce azetidin-2-ols with good diastereoselectivity. rsc.org

Table 4: Examples of Stereoselective Synthesis of Azetidine Analogs

| Method | Key Feature | Stereochemical Outcome |

|---|---|---|

| Mitsunobu Cyclization | Inversion of configuration at the alcohol center. | Predictable enantiomer from a chiral γ-amino alcohol. rsc.org |

| Iodocyclization | Substrate-controlled diastereoselectivity. | High cis-diastereoselectivity. nih.gov |

| Cu-catalyzed Cycloaddition | Use of a chiral ligand. | High enantioselectivity. researchgate.netacs.org |

| Organocatalysis | Use of a chiral organocatalyst. | Diastereoselective formation of substituted azetidines. rsc.org |

Derivatization Strategies for the this compound Scaffold

The modification of the this compound core is primarily centered on the azetidine nitrogen and the potential for introducing functionalized linkers. These strategies allow for the exploration of chemical space and the generation of novel analogs with tailored properties.

The secondary amine of the azetidine ring is a prime handle for synthetic modification, enabling a wide range of N-functionalization reactions. These reactions are fundamental for creating libraries of compounds with diverse substituents, which can profoundly influence biological target engagement, selectivity, and pharmacokinetic profiles.

Common N-functionalization strategies include acylation, alkylation, and the formation of carboxamides.

Acylation: The reaction of the azetidine nitrogen with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives. For instance, the reaction of this compound with 3-furoyl chloride results in the formation of [3-(4-fluorophenoxy)azetidin-1-yl]-(furan-3-yl)methanone. nih.gov This introduces an amide bond, which can act as a hydrogen bond acceptor and orient the new substituent in a defined vector.

Carboxamide and Urea Formation: The synthesis of N-carboxamides can be achieved by reacting the azetidine with isocyanates or with reagents like nitrourea. google.com These derivatives are valuable in drug discovery, with some 3-phenoxy-1-azetidinecarboxamides showing potential antidepressant and anticonvulsant activities. google.com

Alkylation: N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can alter the basicity and lipophilicity of the molecule. Reductive amination is a common method for this transformation.

Protecting Groups: In multi-step syntheses, the azetidine nitrogen is often protected, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions elsewhere on the molecule before a final deprotection step.

The table below summarizes various N-functionalization reactions applied to the azetidine scaffold.

| Reaction Type | Reagent/Precursor | Resulting Functional Group | Example Compound |

| Acylation | 3-Furoyl chloride | N-Acyl (Amide) | [3-(4-Fluorophenoxy)azetidin-1-yl]-(furan-3-yl)methanone nih.gov |

| Carboxamide Synthesis | Alkyl Isocyanate | N-Carboxamide | N-loweralkyl-3-phenoxy-1-azetidinecarboxamides google.com |

| Urea Formation | Nitrourea | N-Carboxamide (from Urea) | 3-Phenoxy-1-azetidinecarboxamides google.com |

| Protective Group Chemistry | Di-tert-butyl dicarbonate | N-Boc | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

Connecting the this compound scaffold to other chemical moieties via linkers is a powerful strategy for developing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). glpbio.com PROTACs utilize a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation. glpbio.com The azetidine scaffold can serve as a building block for either the target ligand or the linker itself.

The nature of the linker—its length, rigidity, and composition—is critical for the efficacy of the resulting molecule. Research has demonstrated that azetidine-containing structures can be incorporated into linkers. For example, azetidine sulfonyl fluorides (ASFs) have been proposed as versatile motifs for creating linkers suitable for common conjugation reactions. nih.govchemrxiv.org These can be used to connect to E3 ligase recruiters like pomalidomide (B1683931) to generate novel PROTAC linkers. nih.govnih.gov

An example of a simple linker is the methyl bridge in 3-(((4-fluorophenyl)thio)methyl)azetidine, which connects the azetidine ring to a phenylthio group. More complex linkers, such as those based on polyethylene (B3416737) glycol (PEG), are also widely used to ensure appropriate spacing and solubility. glpbio.com

The table below details examples of linker applications involving azetidine-related structures.

| Linker Type/Precursor | Connected Moieties | Application/Molecule Type |

| Methyl Bridge | Azetidine and Phenylthio group | Synthetic Intermediate |

| Azetidine Sulfonyl Fluoride (ASF) | E3 Ligase Ligand and Target Ligand | PROTACs nih.govnih.gov |

| PEG-based Linker | E3 Ligase Ligand and Target Ligand | PROTACs glpbio.com |

A cutting-edge methodology for diversifying azetidine scaffolds involves the use of azetidine sulfonyl fluorides (ASFs). acs.org These reagents provide a flexible platform for accessing novel chemical space that is often challenging to reach through traditional methods. researchgate.netchemrxiv.org The synthesis of ASFs has been developed to be efficient, allowing for scalable production.

ASFs exhibit dual reactivity, enabling broad diversification:

Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), ASFs can generate reactive carbocation intermediates. nih.govresearchgate.netacs.org These intermediates readily couple with a wide array of nucleophiles, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. acs.org This reaction pathway demonstrates broad functional group tolerance, accommodating sensitive functionalities like free alcohols, esters, and pyridines, making it suitable for late-stage functionalization of complex molecules. acs.org

Sulfur-Fluoride Exchange (SuFEx): Under anionic conditions, ASFs can undergo SuFEx reactions. nih.govacs.org This pathway allows for the formation of novel S(VI) derivatives, such as sulfonamides and sulfonate esters, by reacting with nucleophiles like alkoxides. acs.org This reactivity has been demonstrated in the conjugation with complex molecules like cholesterol. acs.org

The versatility of ASFs allows for the creation of a diverse range of 3,3-disubstituted azetidines and other unique pharmacophore motifs, offering a powerful alternative to other strained-ring reagents. nih.govacs.org This strategy has been successfully applied to synthesize analogs of marketed drugs, showcasing its potential for rapid inclusion in medicinal chemistry programs. nih.govacs.org

The following table summarizes the diversification strategies using Azetidine Sulfonyl Fluorides.

| Reaction Pathway | Conditions | Reacts With (Nucleophiles) | Resulting Structures |

| Defluorosulfonylation (deFS) | Mild thermal (e.g., 60 °C) researchgate.netacs.org | Primary/secondary amines, anilines, NH-azoles, sulfoximines, phosphorus nucleophiles acs.org | 3-substituted azetidines, novel heterocyclic motifs nih.govacs.org |

| Sulfur-Fluoride Exchange (SuFEx) | Anionic conditions nih.govacs.org | Alkoxides, amines acs.org | Azetidine-sulfur(VI) derivatives (sulfonates, sulfonamides) nih.govacs.org |

Pharmacological Investigations and Biological Activities of 3 4 Fluorophenoxy Azetidine Derivatives

Broad-Spectrum Therapeutic Potential of Azetidine-Containing Compounds

The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry, imparting favorable properties such as metabolic stability, molecular rigidity, and improved solubility to drug candidates. Current time information in Bangalore, IN. Compounds incorporating the azetidine moiety have demonstrated a remarkably diverse and significant range of pharmacological activities. Current time information in Bangalore, IN.dntb.gov.ua The unique chemical and biological characteristics of azetidine have established it as a valuable building block in drug discovery. Current time information in Bangalore, IN.

Research has revealed that azetidine derivatives are associated with a wide array of therapeutic applications, including anticancer, antimicrobial, antibacterial, and antifungal properties. Current time information in Bangalore, IN.dntb.gov.uanih.govresearcher.life Beyond infectious diseases and oncology, their potential extends to the management of central nervous system (CNS) disorders, with demonstrated activities as antischizophrenic, analgesic, and antidepressant agents. Current time information in Bangalore, IN.pharmablock.com Furthermore, azetidine-based compounds have been investigated for their roles in treating metabolic diseases such as obesity and diabetes, as well as for their anti-inflammatory, antimalarial, antiviral, and antioxidant effects. Current time information in Bangalore, IN. The structural diversity of biologically active β-lactams (azetidin-2-ones) has spurred the development of novel synthetic methods to construct variously substituted azetidine rings, further expanding their therapeutic utility. nih.gov This broad spectrum of activity underscores the importance of the azetidine ring as a core element in the development of new medicines for a multitude of health conditions.

Structure Activity Relationship Sar Studies of 3 4 Fluorophenoxy Azetidine Scaffolds

Conformational Analysis and Bioisosteric Replacements in Azetidine (B1206935) Systems

The four-membered azetidine ring of 3-(4-Fluorophenoxy)azetidine imparts a significant degree of conformational rigidity compared to more flexible, larger heterocyclic rings like piperidine (B6355638). vulcanchem.com This constrained geometry can be advantageous in drug design, as it can minimize the entropic penalty associated with a ligand binding to its target receptor. nih.gov The inherent ring strain of the azetidine moiety also influences its reactivity and potential interactions with biological targets.

Conformational analysis, the study of the different spatial arrangements a molecule can adopt, is crucial for understanding how these scaffolds interact with biological systems. libretexts.org The stability of different conformers is influenced by factors such as torsional strain and steric interactions. libretexts.org For the this compound scaffold, rotation around the C-O bond connecting the phenoxy group and the azetidine ring, as well as the puckering of the azetidine ring itself, are key conformational variables.

Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. ukri.org In the context of azetidine systems, various replacements for the azetidine ring or its substituents have been explored. For instance, replacing the 3-oxyazetidine with a 3-aminoazetidine has been investigated as a bioisosteric switch. cambridgemedchemconsulting.com Furthermore, spirocyclic azetidines, such as 2,6-diazaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperazine, leading to improved target selectivity and reduced off-target effects in some cases. rsc.orgdomainex.co.uk The rationale behind these replacements is to alter properties like basicity, lipophilicity, and hydrogen bonding capacity in a controlled manner to optimize drug-like characteristics. cambridgemedchemconsulting.com

Impact of Fluorine Substitution Position on Receptor Binding and Biological Response

In the this compound scaffold, the fluorine atom is located at the para-position of the phenoxy ring. This specific placement has several implications:

Electronic Effects: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, which can enhance metabolic stability by making the ring less susceptible to oxidation by cytochrome P450 enzymes. mdpi.comencyclopedia.pub

Binding Interactions: The fluorine atom can participate in various non-covalent interactions with a biological target, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. vulcanchem.combeilstein-journals.org The para-position ensures that these electronic effects are exerted across the entire phenyl ring.

Conformational Influence: Fluorine substitution can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor. beilstein-journals.org

Studies on related fluorinated compounds have demonstrated the profound impact of fluorine's position. For example, in a series of fluorinated nucleoside analogues, the stereoselective placement of a fluorine atom determined the compound's activity against HIV reverse transcriptase. beilstein-journals.org Similarly, altering the fluorine position on a phenoxy ring can affect the binding affinity for specific receptors. acs.org While direct comparative studies on the positional isomers of fluorine on the 3-phenoxyazetidine (B1367254) core are not extensively detailed in the provided results, the principles of fluorine's influence on electronics and conformation strongly suggest that moving the fluorine to the ortho- or meta-positions would significantly alter the molecule's biological activity profile. For instance, a meta-chloro substitution, a different halogen, is noted to affect reactivity due to positional isomerism.

Modulation of Pharmacological Profiles through Peripheral Substitutions on the this compound Core

Modifying the peripheral groups on the this compound core is a key strategy to modulate its pharmacological profile. These substitutions can influence a compound's potency, selectivity, and pharmacokinetic properties.

One common point of modification is the nitrogen atom of the azetidine ring. Attaching different substituents to this nitrogen can lead to a wide range of biological activities. For example, the synthesis of derivatives with various groups on the azetidine nitrogen has been a focus of research to explore new anticancer agents. researchgate.net

Another avenue for modification is the phenoxy ring. While the parent compound has a fluorine at the 4-position, further substitutions on this ring can be explored. For instance, the addition of other groups to the phenoxy ring can alter lipophilicity and steric bulk, which in turn affects how the molecule interacts with its biological target.

The following table summarizes the impact of various peripheral substitutions on related azetidine scaffolds, providing insights into potential modifications for the this compound core.

| Compound/Analog | Substitution | Observed/Potential Impact | Reference |

| 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one | Amino group at the 3-position of the azetidine ring and an ethanone (B97240) linker | Alters basicity and potential for hydrogen bonding. | vulcanchem.com |

| 3-(4-Fluorophenoxy)-1-(3-furoyl)azetidine | 3-furoyl group on the azetidine nitrogen | Introduces a different heterocyclic moiety, potentially altering receptor interactions. | nih.gov |

| Azetidine sulfonamide 18 | Ring contraction analogue of a piperidine sulfonamide | Complete loss of enzyme inhibition in a specific target, highlighting the importance of the ring size. | nih.govacs.org |

| 3-(3-(4-Fluorophenoxy)azetidin-1-yl)propan-1-amine | Propan-1-amine chain on the azetidine nitrogen | Increases the number of hydrogen bond donors and rotatable bonds, affecting flexibility and solubility. | chemscene.com |

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of drug candidates at the molecular level. nih.govmdpi.com These methods allow researchers to visualize and predict how molecules like this compound and its derivatives interact with their biological targets.

Key applications of computational chemistry in the SAR elucidation of this scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound derivatives, docking studies can help to identify key amino acid residues in the binding pocket that interact with the molecule and can rationalize the observed activity of different analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Both 2D- and 3D-QSAR models can be developed to predict the activity of novel derivatives and guide the design of more potent compounds. nih.gov

Conformational Analysis: Computational methods can be used to determine the low-energy conformations of flexible molecules. ethz.ch This is particularly important for understanding how the this compound scaffold presents itself to its biological target.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net This allows for the early identification of potential liabilities and helps to prioritize compounds for further development.

For example, computational modeling has been used to understand the impact of fluorine substitution on protein-ligand interactions, revealing how fluorine can alter electrostatic potentials and influence binding affinity. nih.gov Similarly, molecular modeling of other heterocyclic compounds has successfully guided the synthesis and biological evaluation of new therapeutic agents. ekb.eg The application of these computational approaches to the this compound scaffold can accelerate the drug discovery process by providing valuable insights into its SAR and guiding the design of optimized analogs.

Preclinical Evaluation and Translational Prospects of 3 4 Fluorophenoxy Azetidine Derivatives

In Vitro and In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling of Novel Analogs

The preclinical assessment of novel 3-(4-fluorophenoxy)azetidine derivatives involves a detailed characterization of their absorption, distribution, metabolism, and excretion (ADME) properties, alongside their pharmacological effects.

One area of significant research has been the development of 3-phenethylazetidine derivatives as triple reuptake inhibitors (TRIs), which target the transporters for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.gov A specific analog, compound 2at, emerged from these studies as a potent TRI. nih.gov Another series of novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were also evaluated as TRIs. nih.gov From a library of 86 analogues, compounds 6bd and 6be were identified as the most promising based on their biological profiles. nih.gov

In a different therapeutic area, derivatives have been designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors for potential application in central nervous system (CNS) disorders. pdbj.org A lead compound from a series of spiro derivatives demonstrated potent in vitro MAGL inhibitory activity, good oral absorption, and the ability to penetrate the blood-brain barrier. pdbj.org This was confirmed by significant pharmacodynamic changes observed in mice, including an increase in the brain neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG) and a decrease in arachidonic acid at doses ranging from 0.3 to 10 mg/kg orally. pdbj.org

The table below summarizes the in vitro inhibitory activities of representative derivatives against their intended targets.

| Compound Class | Specific Analog | Target(s) | In Vitro Potency (IC₅₀) | Reference |

| Triple Reuptake Inhibitor | 2at | 5-HT, NE, DA Transporters | Data not specified | nih.gov |

| Triple Reuptake Inhibitor | 6be | 5-HT, NE, DA Transporters | Data not specified | nih.gov |

| MAGL Inhibitor | Compound 4f | Human MAGL | 6.2 nM | pdbj.orgacs.org |

This table is interactive. Click on headers to sort.

Assessment of Metabolic Stability and Potential for Drug-Drug Interactions

A critical step in preclinical development is evaluating a compound's metabolic fate and its potential to interact with other drugs. The inclusion of a fluorophenoxy group is a strategic decision in many derivatives to improve metabolic stability, primarily by making the aromatic ring less susceptible to oxidation by cytochrome P450 (CYP) enzymes. vulcanchem.com

Studies on 3-phenethylazetidine derivatives included assessments of their microsomal stability and CYP inhibition profiles. nih.gov Similarly, the development of spiro derivatives as MAGL inhibitors involved extensive in vitro profiling. The lead compound 4f was found to be highly selective, exhibiting no significant inhibition of other key enzymes like fatty acid amide hydrolase (FAAH) at concentrations up to 10,000 nM. acs.org Furthermore, it showed low potential for off-target binding to cannabinoid receptors CB₁ and CB₂, with less than 20% inhibition at a concentration of 10 µM. acs.org The potential for drug-drug interactions was further assessed by measuring its effect on major CYP enzymes and its efflux ratio in multidrug resistance (MDR) assays. acs.org

The table below presents key metabolic and interaction data for a selected advanced analog.

| Compound | Microsomal Stability | CYP Inhibition | hERG Liability | MDR Efflux Ratio | Reference |

| 4f | Data not specified | IC₅₀ > 10,000 nM for major isoforms | 18.1% at 10 µM | 1.2 | acs.org |

This table provides an overview of the drug-drug interaction potential of a lead compound.

Efficacy Studies in Relevant Preclinical Disease Models

The therapeutic potential of this compound derivatives is ultimately determined by their efficacy in relevant preclinical models of disease.

In the field of neuroscience, derivatives designed as triple reuptake inhibitors have been tested in models of depression. nih.gov Compound 6be demonstrated in vivo activity in the mouse Forced Swim Test (FST), a standard behavioral model used to screen for antidepressant effects. nih.gov

Derivatives have also been explored for their antimicrobial properties. medcraveonline.com A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro activity against various pathogens. acs.org Several of these compounds showed promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Compound 9b , which incorporates a 4-bromobenzyloxy group, was particularly effective with a minimum inhibitory concentration (MIC) of 12.23 µM, making it twice as potent as the standard drug pyrazinamide (B1679903) in this assay. acs.org The structure-activity relationship (SAR) analysis revealed that substituents on the benzyloxy ring significantly influenced antitubercular activity. acs.org

| Compound/Class | Preclinical Model | Disease Area | Key Efficacy Finding | Reference |

| 6be | Mouse Forced Swim Test (FST) | Depression | Active at 20-40 mg/kg PO | nih.gov |

| 9b | In vitro M. tuberculosis assay | Tuberculosis | MIC = 12.23 µM | acs.org |

| MAGL Inhibitors | In vivo mouse model | CNS Disorders | Increased brain 2-AG levels | pdbj.org |

This table summarizes the efficacy of different derivatives in various preclinical models.

Future Directions in the Development of Fluorophenoxyazetidine-Based Therapeutics and Chemical Probes

The this compound scaffold continues to be a valuable starting point for the discovery of new drugs. Future development efforts are likely to focus on several promising avenues. The success in generating potent and selective MAGL inhibitors and triple reuptake inhibitors highlights the potential of this chemical class for treating complex neurological and psychiatric disorders. nih.govpdbj.orgacs.org Further optimization of these leads could improve their pharmacokinetic properties and efficacy.

Beyond direct therapeutic applications, there is significant potential to develop these derivatives as chemical probes to investigate biological systems. For example, potent and selective ligands can be radiolabeled to create Positron Emission Tomography (PET) tracers for in vivo imaging of specific targets like neurotransmitter transporters or enzymes within the central nervous system. This approach has been successfully used for other target classes, such as the ghrelin receptor, where PET tracers have been developed to study receptor distribution and occupancy in both preclinical models and humans. nih.gov A similar strategy could be applied to optimized this compound derivatives to better understand the role of their targets in disease and to facilitate the clinical development of new drugs.

The antimicrobial potential of quinoline-containing derivatives also warrants further exploration, especially given the urgent need for new treatments for drug-resistant infections like tuberculosis. medcraveonline.comacs.org Future work could focus on optimizing the antitubercular activity and evaluating the in vivo efficacy and safety of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluorophenoxy)azetidine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-fluorophenol and an azetidine precursor (e.g., 3-hydroxyazetidine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Heating (60–80°C) accelerates ring closure, while purification involves column chromatography or recrystallization . Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For example, excess 4-fluorophenol (1.2–1.5 equivalents) improves azetidine ring substitution efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key signals: aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), azetidine ring protons (δ 3.5–4.5 ppm), and fluorine coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₀FNO, exact mass 167.07 g/mol) .

- X-Ray Crystallography : Resolves stereochemistry and confirms bond angles in the azetidine ring .

Q. How can researchers screen for preliminary biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test cytotoxicity using cancer cell lines (e.g., A549 lung carcinoma) via MTT assays. Evidence shows IC₅₀ values correlate with G2/M cell cycle arrest .

- Enzyme inhibition : Screen against kinases or proteases (e.g., caspase-3) using fluorogenic substrates. The fluorophenoxy group enhances target binding via hydrophobic interactions .

Advanced Research Questions

Q. How does the 4-fluorophenoxy substituent influence the compound’s reactivity and bioactivity compared to other halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity increases ring strain in azetidine, enhancing nucleophilic substitution rates. Compared to chloro or bromo analogs, the 4-fluoro derivative exhibits:

- Higher metabolic stability due to C-F bond strength .

- Improved receptor binding in enzymatic assays (e.g., 85% inhibition of caspase-3 vs. 78% for benzyloxy analogs) .

- Comparative Table :

| Substituent | IC₅₀ (A549 cells) | Caspase-3 Activation (%) |

|---|---|---|

| 4-Fluoro | 12 μM | 85% |

| 4-Chloro | 18 μM | 72% |

| 4-Methoxy | 25 μM | 68% |

Q. What experimental strategies resolve contradictions in reported biological activities of azetidine derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified A549) and serum-free media for cytotoxicity assays .

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl, nitro) to isolate electronic vs. steric effects .

- Kinetic studies : Measure on/off rates for target binding (e.g., surface plasmon resonance) to distinguish potency from non-specific interactions .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., caspase-3 active site). Fluorine’s van der Waals radius (1.47 Å) optimizes hydrophobic packing .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for functionalization (e.g., azetidine nitrogen for acylations) .

- MD Simulations : Assess conformational stability of azetidine ring in aqueous vs. lipid environments to prioritize derivatives with improved bioavailability .

Key Recommendations for Researchers

- Prioritize fluorine scan studies to optimize substituent positions for target engagement.

- Validate mechanistic hypotheses using knockout cell lines (e.g., caspase-3-deficient models) .

- Cross-reference synthetic protocols with patent literature to avoid redundancy in derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.